Cyclotene propionate

Descripción

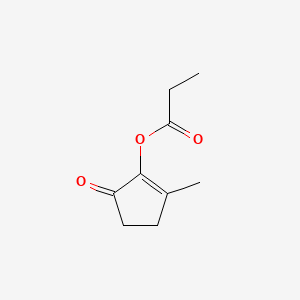

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methyl-5-oxocyclopenten-1-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-8(11)12-9-6(2)4-5-7(9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRMCRMCMGRKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236040 | |

| Record name | Cyclotene propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Creamy carmellic buttery aroma | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.092-1.097 (20°) | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-55-8 | |

| Record name | 2-Methyl-5-oxocyclopent-1-enyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotene propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotene propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-oxocyclopent-1-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTENE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBU83W2QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Cyclotene Propionate

Advanced Synthetic Routes for Cyclotene (B1209433) Propionate (B1217596)

The principal method for producing cyclotene propionate is the esterification of cyclotene with propionic acid. chemicalbook.com This reaction is typically conducted under azeotropic conditions to drive the equilibrium towards the product by removing water as it is formed. chemicalbook.com

Catalytic Approaches in this compound Synthesis

The synthesis of esters, including this compound, is often accelerated by catalysts. While specific catalytic systems for this compound are not extensively detailed in publicly available literature, general principles of esterification catalysis are applicable. These reactions are commonly catalyzed by strong mineral acids like concentrated sulfuric acid. chemguide.co.uk

Modern approaches are increasingly focused on heterogeneous catalysts to simplify purification and minimize waste. researchgate.net These can include:

Solid Acid Catalysts : Materials like zeolites, sulfonated resins, and acidic mesoporous carbons have been effectively used in the esterification of various carboxylic acids. mdpi.com These catalysts offer advantages in terms of reusability and reduced environmental impact. researchgate.net

Enzymatic Catalysis : Lipases are widely used for the "green" synthesis of flavor esters. acs.orgnih.gov These biocatalysts operate under mild conditions and exhibit high selectivity. nih.gov For instance, lipase (B570770) B from Candida antarctica has been successfully used for producing short-chain flavor esters. acs.org

Organocatalysts : Small organic molecules can also catalyze esterification. An electrochemical method using a trimethoxy-substituted N-phenylphenothiazine derivative as an organosulfide catalyst has been developed for esterification, proceeding at room temperature without strong acids or bases. thieme-connect.de

The choice of catalyst can significantly influence reaction efficiency, yield, and environmental footprint. Research into new catalytic systems continues to be an active area in the synthesis of flavor and fragrance compounds. researchgate.net

One-Pot Reaction Strategies for this compound Production

One-pot synthesis offers a streamlined approach to chemical production by performing multiple reaction steps in a single reactor, which can improve efficiency and reduce waste. chemrxiv.org While a specific one-pot synthesis for this compound from basic precursors is not explicitly detailed, the concept is widely applied in the synthesis of related compounds. For example, raspberry ketone has been synthesized from p-hydroxybenzaldehyde and acetone (B3395972) in a one-pot system using mixed oxide catalysts. researchgate.net

A one-pot methodology for synthesizing various esters has been developed using pentafluoropyridine (B1199360) (PFP) to mediate the coupling of carboxylic acids and alcohols. rsc.org This process involves the in situ generation of an acyl fluoride (B91410) intermediate. rsc.org Similarly, palladium-catalyzed carbonylation of allyl and benzyl (B1604629) halides with alcohols provides a one-pot route to esters under mild conditions. researchgate.net These general strategies could potentially be adapted for the efficient production of this compound.

A recently developed one-pot oxidative amination process transforms cyclopentenones into pyridones, and this method has been successfully applied to a this compound derivative. chemrxiv.orgresearchgate.net This highlights the potential for developing streamlined, one-pot procedures for modifying cyclotene and its derivatives.

Precursor Molecules and their Transformation in this compound Synthesis

The direct precursors for this compound are cyclotene and propionic acid. chemicalbook.com Therefore, the synthesis of the cyclotene molecule itself is a critical aspect.

Cyclotene Synthesis: Cyclotene, also known as maple lactone, can be synthesized through an acyloin condensation of ethyl 2-methylglutarate. scentree.co This is followed by treatment with cupric acid in methanol, yielding cyclotene. scentree.co While this method is established, newer, more efficient synthetic routes are now available. scentree.co

| Precursor Molecule | Transformation | Product |

| Ethyl 2-methylglutarate | Acyloin condensation, followed by treatment with cupric acid in methanol | Cyclotene |

| Cyclotene and Propionic Acid | Fischer Esterification (typically under azeotropic conditions) | This compound |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. trilogyflavors.com In the context of flavor ester synthesis, this often involves:

Use of Biocatalysts : Enzymes like lipases are employed to create "natural" flavor compounds under mild, environmentally friendly conditions. acs.orgnih.gov This avoids the harsh reagents and conditions of some traditional chemical syntheses. nih.gov

Solvent-Free Systems : Conducting reactions without solvents, or in greener solvents like water, reduces waste and environmental impact. researchgate.netacs.org For instance, a solvent-free enzymatic synthesis of short-chain flavor esters has been developed, using a vacuum to remove the water byproduct. acs.org

Heterogeneous Catalysis : The use of solid, reusable catalysts simplifies product purification and minimizes waste streams, aligning with green chemistry principles. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The sustainability of a process can be evaluated using metrics like atom economy and E-factor (environmental factor). acs.org

While specific green chemistry metrics for the industrial production of this compound are not widely published, the broader trends in flavor synthesis point towards the increasing adoption of these principles. trilogyflavors.com

Mechanistic Investigations of this compound Formation

The formation of this compound occurs via an esterification reaction. The most common mechanism for this is the Fischer esterification.

Fischer Esterification Mechanism:

Protonation of the Carbonyl Oxygen : The carboxylic acid (propionic acid) is protonated by an acid catalyst. This activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack : The alcohol (cyclotene) acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water : The tetrahedral intermediate eliminates a molecule of water.

Deprotonation : The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Elucidation of Reaction Intermediates

The primary intermediates in the Fischer esterification of cyclotene and propionic acid are the protonated forms of the reactants and the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the carbonyl group.

In a different context, studies on the Maillard reaction, a complex series of reactions between carbonyl compounds and amino acids, have investigated the behavior of cyclotene. acs.orgnih.govacs.org When cyclotene was incubated with the protein ribonuclease, covalent adducts were formed, which were identified as intermediates in a protein cross-linking reaction. acs.orgnih.govacs.org Techniques like electrospray mass spectrometry were crucial in providing evidence for these Schiff base protein adducts. acs.orgacs.org While not directly related to its synthesis, this research provides insight into the reactivity of the cyclotene molecule and the types of intermediates it can form in other chemical processes. acs.orgnih.govacs.org

Transition State Analysis in this compound Synthesis

The study of transition states—the fleeting, high-energy configurations of molecules as they transform from reactants to products—is crucial for understanding and optimizing chemical reactions. In syntheses involving cyclotene and propionate moieties, the formation of a six-membered transition state has been identified as a key feature. datapdf.com This arrangement is critical in determining the stereochemical outcome of the reaction. For instance, in certain total syntheses, the reaction of an aldehyde with cyclotene to form a propionate ester proceeds through a six-membered transition state involving a metal like copper or zinc, which dictates the stereoselective conversion. datapdf.com

Transition state analysis provides invaluable information for the rational design of catalysts and reaction conditions to favor the desired product. nih.gov By understanding the geometry and energy of the transition state, chemists can predict how changes in substituents or reagents will affect the reaction rate and selectivity. nih.gov Knowledge of these transient structures allows for the design of transition state analogue inhibitors, which are potent binders to enzymes and have significant applications in drug development. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms of this compound

Computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental methods alone. mdpi.com Methodologies such as Density Functional Theory (DFT) are widely used to model the mechanisms of catalytic organometallic reactions, which are relevant to this compound synthesis. doi.org

These computational approaches begin by mapping the potential energy surface (PES) of the reaction. smu.eduhokudai.ac.jp Key points on this surface, including reactants, products, intermediates, and transition states, are located and their relative energies calculated. smu.eduhokudai.ac.jp The path connecting these points, known as the Intrinsic Reaction Coordinate (IRC), delineates the step-by-step progress of the reaction. smu.edu

A detailed analysis can be achieved using the United Reaction Valley Approach (URVA), which partitions the reaction mechanism into distinct phases smu.edu:

Contact and Preparation Phases: Reactants approach and prepare for the chemical transformation. smu.edu

Transition State Phase(s): The primary bond-forming and bond-breaking events occur. smu.edu

Product Adjustment and Separation Phases: The newly formed products relax and move apart. smu.edu

Such computational studies are instrumental in understanding regioselectivity, elucidating complex reaction pathways, and predicting the effect of different catalysts or ligands on the reaction outcome. The integration of artificial intelligence and machine learning is further accelerating these computational algorithms, enhancing the ability to design novel catalysts and predict reaction outcomes with greater accuracy. mdpi.com

Derivatization of this compound and its Applications

The modification of the core this compound structure opens avenues to new compounds with potentially unique properties and applications.

Synthesis of Novel this compound Derivatives

Recent research has demonstrated the successful derivatization of this compound. One notable example is its use as a starting material for the synthesis of pyridones. chemrxiv.orgresearchgate.net In this process, cyclopentenone derivatives, including one derived from this compound, undergo a one-pot oxidative ring expansion. The method involves the in situ formation of a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom using a hypervalent iodine reagent, leading to aromatisation and the formation of the pyridone ring. chemrxiv.orgresearchgate.net This transformation is operationally simple, rapid, and exhibits complete regioselectivity. chemrxiv.org

The scope of this reaction highlights its versatility with various cyclopentenone substrates.

Table 1: Selected Substrate Scope for Pyridone Synthesis

| Entry | Cyclopentenone Precursor | Product | Yield |

|---|---|---|---|

| 1 | 3-Methyl-2-cyclopenten-1-one | 6-Methylpyridin-2(1H)-one | 91% |

| 2 | 3-Ethyl-2-cyclopenten-1-one | 6-Ethylpyridin-2(1H)-one | 89% |

| 3 | 3-Phenyl-2-cyclopenten-1-one | 6-Phenylpyridin-2(1H)-one | 88% |

| 4 | This compound derivative | Pyridone derivative (2z) | 82% |

| 5 | cis-Jasmone derivative | Pyridone derivative (2ae) | 73% |

This table is generated based on data reported in studies on oxidative amination of cyclopentenones. chemrxiv.orgresearchgate.net

This methodology provides efficient access to novel pyridone derivatives from readily available materials like this compound. chemrxiv.orgresearchgate.net

Stereoselective Synthesis of this compound Analogs

Stereoselectivity is paramount in chemical synthesis, as the spatial arrangement of atoms can dramatically alter a molecule's properties. In syntheses related to this compound, achieving stereoselective conversion is a key objective. datapdf.com For example, the conversion of an aldehyde to a specific propionate isomer (6a over 6b) in the presence of cyclotene demonstrates a successful stereoselective process. datapdf.com

The principles of stereoselective synthesis are broadly applied to create complex molecules with precise three-dimensional structures. Methods often rely on:

Chiral Starting Materials: Using naturally available chiral molecules, such as terpenes, as a scaffold. beilstein-journals.org

Chiral Catalysts or Reagents: Employing chiral catalysts that guide the reaction toward a specific stereoisomer.

Substrate Control: Utilizing existing chiral centers within the substrate to direct the stereochemical outcome of subsequent reactions.

A key strategy in stereoselective synthesis is the aminohydroxylation of allylic carbamates, which can be used to construct the 2-amino-1,3-diol moiety found in many biologically active molecules. beilstein-journals.org The development of such methods is crucial for producing enantiomerically pure analogs for further study. mdpi.comnih.gov

Structure-Activity Relationship Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies for this compound derivatives are not extensively detailed in the reviewed literature, the principles of SAR are fundamental to the development of new chemical entities. SAR studies systematically modify a molecule's structure and evaluate how these changes affect a specific property, such as biological activity or catalytic efficacy. rsc.orgnih.gov

A typical SAR study on novel this compound derivatives would involve:

Synthesis of a Library of Analogs: A series of derivatives would be synthesized where specific parts of the molecule are systematically varied. For example, the ester group could be changed, or substituents could be added to the cyclopentenone ring.

Biological or Chemical Screening: The library of compounds would be tested for a particular activity. For instance, in the development of enzyme inhibitors, this would involve measuring their inhibitory potency (e.g., IC50 values). nih.gov

These studies provide a deeper understanding of the molecular interactions governing a compound's function and guide the design of more potent and selective agents. researchgate.net

Analytical and Spectroscopic Characterization Techniques for Cyclotene Propionate

Advanced Chromatographic Methods for Cyclotene (B1209433) Propionate (B1217596) Analysis

Chromatographic techniques are essential for separating and identifying the components of complex mixtures. For a flavor compound like cyclotene propionate, these methods are crucial for quality control and ensuring purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds such as flavor esters. nih.gov In the analysis of flavor additives in various products, GC-MS is widely used for both qualitative and quantitative purposes. chrom-china.comacs.org For this compound, which is used as a flavoring agent, GC-MS serves as an identification test. fao.orgfao.orgfao.org Studies on e-liquids have identified this compound as a frequently occurring flavor compound using GC-MS. researchgate.net

The general methodology for analyzing flavor esters involves extraction with a suitable solvent, followed by separation on a GC column and detection by a mass spectrometer. chrom-china.com The mass spectrometer provides a fragmentation pattern for the molecule, which acts as a chemical fingerprint, allowing for its definitive identification.

Table 1: GC-MS Parameters for Flavor Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | HP5-MS or similar non-polar capillary column redalyc.org |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium redalyc.org |

| Temperature Program | Ramped temperature program, e.g., 33°C to 70°C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-550 redalyc.org |

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of flavor compounds, particularly for less volatile or thermally unstable molecules. While direct HPLC methods for this compound are not extensively detailed in the literature, methods for related cyclopentenone derivatives and other ketones are well-established. oup.comresearchgate.net For instance, HPLC with UV detection is used for the analysis of ketones after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net This approach increases the detectability of the carbonyl compounds.

Given that this compound is a cyclopentenone derivative, HPLC methods could be adapted for its analysis, likely using a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netbas.bg

Table 2: General HPLC Conditions for Ketone Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 10 cm x 4.6 mm, 2.7 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient researchgate.net |

| Flow Rate | 1-2 mL/min researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD), typically at 360-365 nm for DNPH derivatives researchgate.net |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Method Development and Validation for this compound Quantitation

The development and validation of quantitative methods are critical to ensure the accuracy and reliability of analytical data. acs.org For flavor esters, methods are typically validated for linearity, limits of detection (LOD), limits of quantitation (LOQ), accuracy, and precision. chrom-china.com

In a study on 23 flavor esters, a GC-MS/MS method was validated, showing good linearity with correlation coefficients (r²) greater than 0.996. The LODs and LOQs were in the ranges of 1.9-13.6 µg/kg and 6.3-45.3 µg/kg, respectively. chrom-china.com The average recoveries for the analytes ranged from 62.1% to 91.4% with relative standard deviations (RSDs) typically below 7%. chrom-china.com Although this study did not specifically include this compound, similar validation parameters would be expected for its quantitative analysis.

Spectroscopic Investigations of this compound

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

For an ester like this compound, a ¹H NMR spectrum would show characteristic signals for the protons on the cyclopentenone ring and the propionate group. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester and the ketone, as well as the carbons of the cyclopentenone ring and the propionate moiety. numberanalytics.comethernet.edu.et

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.com For an ester, the most characteristic absorption is the carbonyl (C=O) stretch. fiveable.me Aliphatic esters typically show a strong C=O stretching band in the region of 1735-1750 cm⁻¹. libretexts.orgorgchemboulder.com Additionally, the C-O stretching vibrations of the ester group appear as two or more bands in the 1300-1000 cm⁻¹ region. fiveable.meorgchemboulder.com

As this compound is an α,β-unsaturated ester, its C=O stretching frequency would be expected to appear at a slightly lower wavenumber, in the range of 1715-1730 cm⁻¹. libretexts.orgorgchemboulder.com The presence of the ketone carbonyl group on the cyclopentenone ring would also give rise to a characteristic C=O stretching band, typically around 1715 cm⁻¹ for aliphatic ketones. libretexts.org JECFA also lists IR spectroscopy as a potential identification method for related flavor compounds. fao.orgfao.org

Table 3: Characteristic IR Absorption Frequencies for Esters

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O (aliphatic) | Stretch | 1735-1750 libretexts.orgorgchemboulder.com |

| Ester C=O (α,β-unsaturated) | Stretch | 1715-1730 libretexts.orgorgchemboulder.com |

| Ester C-O | Stretch | 1000-1300 fiveable.meorgchemboulder.com |

| Ketone C=O (cyclopentanone) | Stretch | ~1715 ethernet.edu.et |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns. msu.edu The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists mass spectrometry as a key identification test for this compound. fao.orgfao.org The molecular formula for this compound is C₉H₁₂O₃, corresponding to a molecular weight of approximately 168.19 g/mol . fao.orgthegoodscentscompany.comsielc.com

In a typical mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M+), which represents the intact molecule with one electron removed. msu.edu For this compound, the molecular ion peak is expected at an m/z value of 168. The analysis of the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides a molecular fingerprint that is invaluable for structural elucidation. While the full, detailed fragmentation pathway requires experimental data, the ester and cyclic ketone functionalities in this compound suggest predictable cleavage points. Common fragmentation would likely involve the loss of the propionyl group (C₃H₅O) or cleavage of the cyclopentenone ring structure, yielding a series of characteristic fragment ions. The precise masses and relative abundances of these fragments are unique to the compound's structure.

Interactive Table: Molecular Identity of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-methyl-5-oxocyclopent-1-en-1-yl propionate | fao.org |

| Molecular Formula | C₉H₁₂O₃ | fao.orgthegoodscentscompany.comsielc.com |

| Molecular Weight | 168.19 g/mol | fao.orgthegoodscentscompany.comsielc.com |

| JECFA Number | 2055 | fao.orgfao.org |

| Expected Molecular Ion (M+) Peak | m/z 168 | msu.edu |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures and the definitive identification of pure substances. chemijournal.comijpsjournal.com This approach combines the powerful separation capabilities of chromatography with the detailed structural information provided by spectrometry, offering high specificity and sensitivity in a single analytical run. chemijournal.comajrconline.org For a flavor and fragrance compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and widely used hyphenated methods. sielc.comsmujo.id

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. chemijournal.com In this technique, the sample is vaporized and separated into its components as it travels through a capillary column in the gas chromatograph. The separated components then flow directly into the mass spectrometer, which serves as a detector to identify each compound based on its unique mass spectrum. researchgate.net GC-MS is regarded as a gold standard in flavor analysis due to its high resolution and sensitivity. mdpi.com Studies have demonstrated the use of GC-MS for the identification of the parent compound, Cyclotene, in various complex matrices, such as wine and plant extracts, confirming the technique's applicability. us.esresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. nih.gov This technique is particularly suited for compounds that are non-volatile or thermally sensitive. journalirjpac.com In LC-MS, components are separated in a liquid phase before being introduced into the mass spectrometer for detection and identification. nih.gov Analytical methods using HPLC have been specifically developed for this compound, with mobile phases designed for compatibility with mass spectrometry, indicating the utility of LC-MS for its analysis. sielc.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a reference standard for quantitative analysis in complex samples. nih.govnih.gov

Interactive Table: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile/semi-volatile compounds in the gas phase before MS analysis. chemijournal.com | Separates compounds in a liquid phase before MS analysis. nih.gov |

| Applicability to this compound | High. Ideal for its analysis due to its likely volatility as a flavor compound. smujo.id | High. Suitable for purity testing and analysis in non-volatile matrices. sielc.com |

| Key Advantage | Excellent for separating complex volatile mixtures; considered a "gold standard" for flavor analysis. mdpi.com | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. journalirjpac.com |

| Common Use Case | Identification and quantification in flavor compositions, essential oils, and food products. us.esresearchgate.net | Purity assessment, stability studies, and quantification in complex formulations. sielc.comnih.gov |

Biological and Biochemical Research on Cyclotene Propionate

Investigation of Metabolic Pathways Involving Cyclotene (B1209433) Propionate (B1217596)

Research into the metabolic pathways of cyclotene propionate logically focuses on the catabolism of its constituent parts, propionate and cyclotene. The metabolic pathways for propionate are well-documented in various organisms.

In mammalian systems, it is anticipated that this compound undergoes hydrolysis, releasing propionate. This three-carbon short-chain fatty acid is then activated to its coenzyme A (CoA) thioester, propionyl-CoA, which is the central intermediate in its metabolism. nih.gov Mammals primarily metabolize propionyl-CoA through an oxidative pathway that integrates with the citric acid cycle (TCA cycle). nih.govontosight.ai

The canonical pathway, also known as the methylmalonyl pathway, involves a series of enzymatic reactions:

Carboxylation: Propionyl-CoA is converted to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. ontosight.ai

Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. researchgate.net

Isomerization: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase converts L-methylmalonyl-CoA into succinyl-CoA. ontosight.airesearchgate.net

Succinyl-CoA then enters the TCA cycle, contributing to cellular energy production. nih.govontosight.ai

Recent studies have also identified a non-oxidative, anabolic pathway for propionate metabolism in mammals. In this pathway, two propionyl-CoA units condense to form a six-carbon molecule, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). nih.gov This suggests that, beyond its role in energy production, propionate can be used directly for building larger molecules, a process previously thought to be limited in mammals. nih.gov

Key Mammalian Metabolic Pathways for Propionate

| Pathway Name | Key Intermediate | Primary Enzyme(s) | Final Product | Metabolic Function | Reference |

|---|---|---|---|---|---|

| Methylmalonyl Pathway (Oxidative) | Propionyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase | Succinyl-CoA | Catabolic (Energy Production via TCA Cycle) | nih.govontosight.ai |

| Anabolic Condensation | Propionyl-CoA | Not fully elucidated | trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) | Anabolic (Synthesis of six-carbon molecules) | nih.gov |

In microbial environments, such as the gut microbiome, propionate is a common metabolic product of bacterial fermentation. frontiersin.org Microbes utilize several distinct pathways to produce propionate from various substrates like carbohydrates and amino acids. researchgate.netmdpi.com The transformation of this compound would likely begin with its hydrolysis, making the propionate available for these microbial pathways.

Three primary pathways for microbial propionate production have been identified:

Succinate Pathway: This is a major route where substrates are fermented to succinate, which is then decarboxylated to form propionate. This pathway is common in bacteria from the Bacteroidetes phylum. researchgate.netmdpi.com

Acrylate Pathway (Lactate Pathway): This pathway involves the reduction of lactate (B86563) to propanediol, which is then converted to propionate. researchgate.net

Propanediol Pathway: Certain bacteria can ferment sugars like rhamnose and fucose to 1,2-propanediol, which is subsequently converted to propionate. mdpi.comnih.gov

These microbial transformations are crucial for ecosystem functions, such as in the rumen of herbivores where propionate is a major energy source, and in the human gut, where it contributes to host health. frontiersin.orgnih.gov Syntrophic interactions, where one microbe's metabolic product is another's substrate, are common. For instance, Akkermansia muciniphila can produce 1,2-propanediol, which can then be used by other bacteria like Eubacterium hallii to produce propionate. nih.gov

Major Microbial Pathways for Propionate Production

| Pathway Name | Key Precursors | Associated Microbes (Examples) | Significance | Reference |

|---|---|---|---|---|

| Succinate Pathway | Hexose/Pentose sugars, Succinyl-CoA | Bacteroidetes, Prevotella | Primary route from dietary carbohydrate fermentation | researchgate.netmdpi.com |

| Acrylate Pathway | Lactate, Lactoyl-CoA | Coprococcus catus, Veillonella parvula | Metabolism of lactate produced by other gut microbes | researchgate.netfrontiersin.org |

| 1,2-Propanediol Pathway | Fructose (B13574), Rhamnose, 1,2-Propanediol | Akkermansia muciniphila, Eubacterium hallii | Fermentation of specific deoxy-sugars and syntrophic metabolism | mdpi.comnih.gov |

The enzymatic reactions involving this compound would start with esterases to cleave the ester bond. Following this, the metabolism of the resulting propionate is catalyzed by a well-defined set of enzymes. ontosight.ai In food science, cyclotene itself can be involved in Maillard reactions, which are complex cascades of chemical changes, though these are often non-enzymatic at high temperatures. However, under physiological conditions, enzymatic processes are paramount.

The key enzymatic reactions in the canonical mammalian propionate breakdown pathway are catalyzed by specific enzymes that ensure its efficient conversion to a TCA cycle intermediate. ontosight.airesearchgate.net

Enzymes in the Canonical Propionate Metabolic Pathway

| Enzyme | Reaction Catalyzed | Cofactor(s) / Requirements | Reference |

|---|---|---|---|

| Propionyl-CoA Synthetase | Propionate → Propionyl-CoA | ATP, CoA | ontosight.ai |

| Propionyl-CoA Carboxylase | Propionyl-CoA → D-Methylmalonyl-CoA | Biotin, ATP | ontosight.ai |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA ↔ L-Methylmalonyl-CoA | - | researchgate.net |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA → Succinyl-CoA | Vitamin B12 (Cobalamin) | ontosight.airesearchgate.net |

Microbial Transformations of this compound

Cellular and Molecular Mechanisms Influenced by this compound

The influence of this compound on cellular and molecular mechanisms is likely mediated by its metabolic breakdown product, propionate. Propionate is recognized as a key signaling molecule, particularly through its interaction with specific cell surface receptors. mdpi.com

Propionate is known to modulate several cell signaling pathways, primarily by acting as a ligand for G protein-coupled receptors (GPCRs). frontiersin.orgmdpi.com The most studied of these are Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). mdpi.com

Activation of these receptors by propionate can trigger various downstream signaling cascades inside the cell, influencing processes like inflammation, hormone secretion, and metabolic regulation. frontiersin.org For example, propionate binding to FFAR2 has been linked to the regulation of metabolic homeostasis and the stimulation of satiety-inducing hormones. frontiersin.org The signaling pathways implicated following GPCR activation include the modulation of intracellular calcium levels and the activity of mitogen-activated protein kinases (MAPKs). bioscience.fi Dysregulation of these pathways is associated with numerous diseases, highlighting the importance of signaling molecules like propionate. bioscience.fimdpi.com

The interaction between a ligand like propionate and its receptor is fundamental to its biological activity. openaccessjournals.com Ligand binding assays are a suite of techniques used to characterize these interactions, quantifying parameters such as binding affinity, specificity, and kinetics. giffordbioscience.comwikipedia.org While specific ligand binding studies for this compound are not documented in the provided search results, the principles of these assays would apply to studying its interaction or that of its metabolites with cellular targets.

These assays often use a labeled version of a ligand (e.g., a radioligand or fluorescent tag) to measure its binding to a receptor source, which can be tissue homogenates, cultured cells, or purified proteins. nih.govplos.org

Key parameters determined from ligand binding assays include:

K_d (Dissociation Constant): Represents the affinity of a ligand for its receptor. A lower K_d value indicates a higher binding affinity. giffordbioscience.com

B_max (Maximum Binding Capacity): Indicates the total concentration of receptor sites in the sample. giffordbioscience.com

K_i (Inhibition Constant): Measures the potency of an unlabeled compound (competitor) in inhibiting the binding of a labeled ligand. giffordbioscience.com

IC_50 / EC_50: The concentration of a drug that causes 50% of the maximum inhibitory or effective response, respectively. giffordbioscience.com

Techniques such as radioligand binding assays, Surface Plasmon Resonance (SPR), and Fluorescence Resonance Energy Transfer (FRET) are employed to study these interactions in detail, providing crucial insights for understanding a compound's mechanism of action. giffordbioscience.comwikipedia.org

Key Parameters in Receptor-Ligand Binding Studies

| Parameter | Definition | Significance | Reference |

|---|---|---|---|

| K_d (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | Measures binding affinity (lower K_d = higher affinity). | giffordbioscience.com |

| B_max (Maximum Binding Capacity) | The total number of available binding sites in a given sample. | Quantifies receptor density. | giffordbioscience.com |

| k_on (Association Rate Constant) | The rate at which a ligand binds to its receptor. | Describes the kinetics of the binding "on-rate". | giffordbioscience.com |

| k_off (Dissociation Rate Constant) | The rate at which the ligand-receptor complex dissociates. | Describes the kinetics of the binding "off-rate"; influences duration of action. | giffordbioscience.com |

| IC_50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce a biological activity by 50%. | Measures the functional potency of an antagonist. | giffordbioscience.com |

Gene Expression and Proteomic Profiling in Response to this compound

Direct scientific studies detailing the specific gene expression or proteomic profiles in response to exposure to the full this compound compound are not extensively available in current literature. However, research into its constituent parts, particularly the propionate moiety, offers potential avenues for understanding its biological impact.

Propionate, as a short-chain fatty acid (SCFA), has been shown to influence cellular processes by affecting gene expression. For instance, studies on colorectal cancer (CRC) cells demonstrated that propionate treatment can lead to global changes in the regulatory landscape. One such study identified 2,027 upregulated and 1,151 downregulated genes following treatment with sodium propionate. nih.gov Gene Ontology (GO) analysis of these changes revealed that upregulated genes were often involved in pathways related to cell differentiation and localization, while downregulated genes were associated with processes like the mitotic cell cycle and RNA metabolism. nih.gov This suggests a mechanism where propionate influences the epigenetic landscape to promote cell growth and differentiation over cell cycle regulation. nih.gov

Furthermore, proteomic analyses in other biological contexts have noted the involvement of metabolic pathways related to propionate. For example, the propionate catabolic process (specifically the 2-methylcitrate cycle) has been identified as a relevant pathway in proteomic studies of bacterial resistance to certain compounds. eurekalert.org These findings, while not directly involving this compound, underscore the biological activity of the propionate structure and suggest that the full compound could potentially influence similar genetic and proteomic pathways. However, dedicated research is required to confirm such effects.

Olfactory Perception and Neurobiological Studies of this compound

The study of how the brain perceives odors is a complex field, and this compound has served as a key compound in research aimed at deconstructing this process. Scientists have used this molecule to investigate the theory that the olfactory system does not simply perceive a scent molecule as a single, indivisible unit, but rather analyzes its constituent submolecular features to construct the final odor percept. psych.ac.cneurekalert.org

Psychophysical Studies of Olfactory Response to this compound

Psychophysical studies have been instrumental in demonstrating that the perception of this compound can be dynamically altered by recent olfactory experiences. In a significant study involving over 400 participants, researchers utilized a mechanism known as adaptation, where prolonged exposure to a stimulus leads to a decay in the specific neuronal response to it. psych.ac.cn

The study was designed around the fact that this compound (Comp.CP) is a structural composite of two smaller molecules: methylcyclopentenone (C) and methyl propionate (P). psych.ac.cn In a series of behavioral experiments, participants were first adapted to one of the substructures (e.g., methyl propionate) before being asked to assess the smell of this compound. eurekalert.org

The key finding was that after prolonged exposure to one of its substructures, the unified smell of this compound would break down. psych.ac.cn For example, after adapting to methyl propionate (P), participants perceived this compound (Comp.CP) as being more perceptually similar to methylcyclopentenone (C). eurekalert.org This change in perception occurred without significant alterations in the perceived intensity or pleasantness of the odor, indicating a specific change in odor quality. psych.ac.cn These results from psychophysical tests, such as forced-choice discrimination tasks and similarity ratings, strongly support the hypothesis that the olfactory system decomposes the odorant into its submolecular parts. eurekalert.org

Table 1: Psychophysical Study on this compound Perception

| Experimental Phase | Procedure | Key Finding | Reference |

|---|---|---|---|

| Pre-Adaptation Assessment | Participants rated the pairwise odor similarity of this compound (Comp.CP), methylcyclopentenone (C), and methyl propionate (P). | C and P were not found to be perceptually closer to Comp.CP than structurally unrelated control compounds. | eurekalert.org |

| Adaptation | A group of participants was exposed to methyl propionate (P) for 180 seconds, with subsequent 30-second top-up exposures. | N/A | eurekalert.org |

| Post-Adaptation Assessment | Participants performed odd-one-out discrimination tasks between Comp.CP and C, and rated their similarity. | Participants were significantly less able to discern between Comp.CP and C. Comp.CP was rated as smelling more similar to C. | psych.ac.cneurekalert.org |

Neural Correlates of this compound Perception

Neuroimaging studies have provided further evidence for the submolecular processing of this compound by identifying the specific brain regions involved. These studies compared brain responses to the odorants before and after substructure adaptation. psych.ac.cn

The results indicate a hierarchical processing of the odorant's structural information within the olfactory cortex. psych.ac.cneurekalert.org

Anterior Piriform Cortex (aPC) and Amygdala: Activities in these regions were found to carry information about the local, submolecular structures of the compound. Neural adaptation in these areas was observed to be specific to the substructures. psych.ac.cneurekalert.org

Posterior Piriform Cortex (pPC): This region is known to be involved in representing the holistic "what" of an odor. After participants were adapted to a substructure like methyl propionate, the ensemble activity pattern in the pPC in response to this compound became more similar to the pattern elicited by the unadapted part (methylcyclopentenone). psych.ac.cneurekalert.org

This reorganization of neural activity in the posterior piriform cortex directly parallels the behavioral observations from the psychophysical studies. psych.ac.cn It demonstrates that the neural representation of an odor is not fixed but can be dynamically modified by recent olfactory encounters, reflecting a continuous analysis and synthesis of chemical features. psych.ac.cn

Submolecular Structural Features in Olfactory Perception of this compound

The research on this compound provides compelling evidence that submolecular features are fundamental units in olfactory processing. The molecule is treated as a composite of its parts, methylcyclopentenone and methyl propionate, rather than an indivisible whole. psych.ac.cn

The phenomenon of adaptation was used to selectively perturb the processing of these chemical substructures. eurekalert.org The key insight is that by adapting the olfactory system to one of the "building blocks" (e.g., methyl propionate), the perception of the complete structure (this compound) is predictably shifted towards the character of the other, unadapted block (methylcyclopentenone). eurekalert.org This demonstrates a breakdown of the unified olfactory percept, revealing an underlying analytical mechanism within the olfactory system. psych.ac.cn

This finding challenges the idea that molecules are always processed as invariant wholes, suggesting instead that the olfactory system can decompose complex odorants. The smells we experience are therefore a manifestation of the brain's continuous analysis of the structural features and relationships of the volatile compounds in our environment. psych.ac.cn

Table 2: Compounds Mentioned in the Article

| Compound Name | Role in Research |

|---|---|

| This compound | The primary compound of interest; a structural composite used to study olfactory perception. |

| Methyl propionate | A substructure of this compound used as an adapting stimulus. |

| Methylcyclopentenone | A substructure of this compound. |

| Guaiacol | Used as a structurally unrelated control compound in olfactory studies. |

| Eugenol | Used as a structurally unrelated composite control compound in olfactory studies. |

| Sodium propionate | Used in gene expression studies to investigate the effects of the propionate ion. |

Environmental and Ecological Research Pertaining to Cyclotene Propionate

Environmental Fate and Transport of Cyclotene (B1209433) Propionate (B1217596)

The environmental fate of a chemical describes its transport and transformation in various environmental compartments such as water, soil, and air. This includes processes like biodegradation, biotransformation, and atmospheric degradation. wikipedia.org

Biodegradation is a key process determining the persistence of organic compounds in the environment. who.int Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess a substance's potential for biodegradation. who.int These tests, like the OECD 301 series for "Ready Biodegradability," expose the test substance to microorganisms from sources like activated sludge and measure its degradation over a 28-day period. who.int A substance is typically considered "readily biodegradable" if it meets specific degradation thresholds within a "10-day window," for example, reaching 60% of its theoretical carbon dioxide production. who.int

For Cyclotene propionate, specific experimental data from OECD guideline studies detailing the percentage of degradation or identifying biotransformation products were not available in the public literature. However, computational models are often used for initial screening. The U.S. Environmental Protection Agency's Estimation Programs Interface (EPI) Suite™ provides predictions for this purpose.

Table 1: Predicted Biodegradation Data for this compound This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Model | Prediction | Citation |

|---|---|---|---|

| Ready Biodegradability | EPI Suite™ | Yes | thegoodscentscompany.com |

| Anaerobic Biodegradation Probability | Biowin7 (Anaerobic Linear Model) | 0.2429 | thegoodscentscompany.com |

A "Yes" prediction for ready biodegradability from the EPI Suite™ model suggests that this compound is expected to undergo rapid and ultimate degradation in an aerobic environment, preventing it from persisting. thegoodscentscompany.com

Quantitative Structure-Activity Relationship (QSAR) models, such as the AopWin™ (Atmospheric Oxidation Program for Windows) within the EPI Suite™, are used to estimate the rate constant for the reaction with OH radicals and the resulting atmospheric half-life. researchgate.netcopernicus.orgchemsafetypro.com

For this compound, specific experimental data on its atmospheric degradation were not found. However, model predictions provide valuable insight into its likely behavior.

Table 2: Predicted Atmospheric Oxidation Data for this compound This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Model | Predicted Value | Citation |

|---|---|---|---|

| OH Radical Reaction Rate Constant | EPI Suite™ AopWin v1.92 | 102.4755 x 10⁻¹² cm³/molecule-sec | thegoodscentscompany.com |

| Atmospheric Half-Life (12-hr day, 1.5x10⁶ OH/cm³) | EPI Suite™ AopWin v1.92 | 0.104 Days (approx. 2.5 hours) | thegoodscentscompany.com |

The predicted half-life of approximately 2.5 hours indicates that this compound is likely to be rapidly degraded in the atmosphere and would not persist long enough for significant transport. thegoodscentscompany.com

Biodegradation and Biotransformation in Environmental Systems

This compound in Natural Systems and Biogeochemical Cycles

Direct and extensive research focusing specifically on the environmental lifecycle of this compound is not widely available in published scientific literature. However, its behavior in natural systems and its role, if any, in biogeochemical cycles can be inferred by examining its chemical structure and the known environmental fate of its constituent components and related chemical compounds. As an ester, this compound is anticipated to undergo hydrolysis as its primary transformation pathway in the environment, breaking down into Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) and propionic acid. numberanalytics.comsolubilityofthings.comstudymind.co.uk The subsequent fate of these two molecules is then governed by their individual interactions with environmental systems.

Primary Transformation: Environmental Hydrolysis

In aqueous environments, esters are susceptible to hydrolysis, a reaction where the ester bond is cleaved by water to yield a carboxylic acid and an alcohol. numberanalytics.comsolubilityofthings.com This process can be catalyzed by acids or bases present in the environment or, more significantly, mediated by enzymes (esterases) produced by a wide range of microorganisms. frontiersin.org Therefore, upon introduction into soil or water systems, this compound is expected to hydrolyze, releasing Cyclotene and propionic acid into the local environment. The rate of this hydrolysis can be influenced by factors such as pH, temperature, and microbial activity. numberanalytics.comsolubilityofthings.com

Fate of Hydrolysis Products

Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one)

The environmental persistence of the Cyclotene moiety is expected to be low. According to data submitted for REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, methylcyclopentenolone is considered to be readily biodegradable. axxence.deaxxence.de Standardized testing has shown significant removal within a short timeframe, indicating that microorganisms in the environment can likely use it as a carbon source. Safety data also suggests that the compound is not considered harmful to aquatic organisms. hekserij.nl

| Test Method | Result | Exposure Time | Classification | Source |

|---|---|---|---|---|

| OECD Guideline 301F (Manometric Respirometry Test) | 74% | 28 days | Readily biodegradable | axxence.deaxxence.de |

Propionic Acid

Propionic acid is a naturally occurring short-chain fatty acid that plays a significant role in various biogeochemical cycles, particularly the carbon cycle. doaj.orgcreative-proteomics.com It is a common intermediate product of the anaerobic fermentation of complex organic matter by numerous microbial communities in environments such as sediments, waterlogged soils, and the digestive tracts of animals. creative-proteomics.comnih.govmdpi.com

Microorganisms, especially bacteria from the genus Propionibacterium, produce propionic acid through specific metabolic routes like the Wood-Werkman cycle. nih.govmdpi.comresearchgate.net Conversely, many other microorganisms can utilize propionic acid as an energy and carbon source, readily metabolizing it further, often to carbon dioxide and water under aerobic conditions. creative-proteomics.comnih.gov Studies on related propionate esters, such as phenethyl propionate and ethyl propionate, confirm that the propionate moiety is rapidly degraded in both soil and water. researchgate.neteuropa.eu This rapid turnover makes propionic acid a transient but important compound in microbial metabolic networks.

Insights from Surrogate Propionate Esters

To supplement the lack of direct data for this compound, research on other propionate esters used in agricultural and industrial applications provides valuable context. These studies consistently show a pattern of rapid degradation in environmental matrices. For instance, phenethyl propionate (PEP), used as a pesticide, dissipates quickly in both soil and water. researchgate.net This rapid dissipation is attributed to both biodegradation and potential volatilization, resulting in a low risk of persistence or accumulation. researchgate.net

| Environmental Compartment | Dissipation Half-life (t₁/₂) | Source |

|---|---|---|

| Water | 5 days | researchgate.net |

| Soil | 4 days | researchgate.net |

Reaction Kinetics and Thermodynamics of Cyclotene Propionate

Kinetic Studies of Cyclotene (B1209433) Propionate (B1217596) Reactions

Kinetic studies focus on the speed of chemical reactions involving cyclotene propionate, exploring how factors like concentration, catalysts, temperature, and pressure influence the rate at which it is consumed or transformed.

The rate of a chemical reaction is described by a rate law, an expression that relates the reaction rate to the concentrations of the reactants. uomustansiriyah.edu.iq For a reaction involving this compound, the rate law would take the form:

Rate = k [this compound]m [Other Reactant]n

Experimental methods to determine the rate law include the initial rates method, where the initial rate of reaction is measured at different starting concentrations of reactants, and integral methods, which involve monitoring reactant concentration over time and fitting the data to integrated rate laws for different orders (zeroth, first, second). ox.ac.uk A plot of concentration versus time can reveal the reaction order; for instance, for a first-order reaction, a plot of the natural logarithm of the reactant's concentration versus time will yield a straight line with a slope of -k. ox.ac.uk

Table 1: Methods for Determining Reaction Order This table is interactive. Click on a method to learn more about its principles.

| Method | Principle | Data Analysis |

|---|---|---|

| Initial Rates Method | The initial reaction rate is measured for several different initial concentrations of reactants. ox.ac.uk | Comparing how the initial rate changes when the concentration of one reactant is altered allows for the determination of the reaction order for that reactant. github.io |

| Integral Method | The concentration of a reactant is measured as a function of time. ox.ac.uk | The data is plotted in three different ways (concentration vs. time, ln(concentration) vs. time, 1/concentration vs. time) to see which plot is linear, corresponding to zeroth, first, or second order, respectively. ox.ac.uk |

| Half-Life Method | The half-life (t1/2) is measured at different initial concentrations. | The relationship between half-life and initial concentration is unique for each reaction order. |

Catalysts accelerate chemical reactions without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy (Ea), which is the minimum energy required for a reaction to occur. solubilityofthings.comajpojournals.org A lower activation energy means a larger fraction of reactant molecules will have sufficient energy to react upon collision, thus increasing the reaction rate. libretexts.org

Catalysis is crucial in the synthesis and transformation of cyclic compounds like this compound.

Homogeneous Gold Catalysis : In reactions forming cyclopentenone structures, gold catalysts have been used to facilitate cascade cyclization reactions under mild conditions, demonstrating high efficiency and selectivity. researchgate.netrsc.org

Oxidative Amination : The conversion of cyclopentenone derivatives, including those from this compound, into pyridones can be achieved through an oxidative ring expansion. chemrxiv.orgresearchgate.net This process can be mediated by a hypervalent iodine reagent, which acts as a catalyst to introduce a nitrogen atom into the carbon skeleton. chemrxiv.orgresearchgate.net

Pyrolysis : In the thermal decomposition (pyrolysis) of organic materials, catalysts can be used to upgrade the resulting products. For instance, the catalytic pyrolysis of orange peel using calcined minerals like dolomite (B100054) and clinoptilolite resulted in a significant decrease in the activation energy of the process and promoted the formation of less-oxygenated compounds. scielo.org.mx This principle can be applied to the pyrolysis of biomass where cyclotene derivatives might be present or formed.

The effectiveness of a catalyst can also be influenced by other factors, such as the presence of specific ions (cations), which can modify the free energy of the enzyme-substrate complex in enzymatic reactions. acs.org

Temperature and pressure are critical parameters that significantly affect reaction kinetics.

Temperature: Increasing the temperature generally increases the reaction rate. savemyexams.com This is primarily because a higher temperature increases the average kinetic energy of reactant molecules. ajpojournals.orglibretexts.org As a result, collisions between molecules become more frequent and, more importantly, a greater proportion of these collisions have enough energy to overcome the activation energy barrier, leading to more successful, reaction-forming collisions per unit of time. libretexts.orgsavemyexams.com The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation: solubilityofthings.com

k = A * e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, and R is the universal gas constant. Studies on the reaction of hydroxyl radicals with cyclopentene, a structurally related compound, show that rate constants are highly dependent on temperature. nih.gov

Pressure: For reactions involving gases, increasing the pressure forces the molecules into a smaller volume, thereby increasing their concentration. solubilityofthings.comsavemyexams.com This higher concentration leads to more frequent collisions between reactant molecules, which in turn increases the rate of reaction. savemyexams.com The effect of pressure is most significant for gas-phase reactions. For the addition of OH radicals to cyclopentene, the effect of pressure on the rate constant is modest at temperatures below 500 K, but becomes mandatory to consider for accurate calculations at temperatures around 1000 K and above. nih.gov

Table 2: Summary of Effects on Reaction Rate This interactive table summarizes the general impact of changing conditions on reaction kinetics.

| Factor | Change | Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Temperature | Increase | Increases | Molecules gain kinetic energy, leading to more frequent and energetic collisions, and a higher proportion of molecules overcoming the activation energy. ajpojournals.org |

| Pressure (Gases) | Increase | Increases | Increases the concentration of gaseous reactants, leading to more frequent collisions. solubilityofthings.com |

| Catalyst | Addition | Increases | Provides an alternative reaction pathway with a lower activation energy. ajpojournals.org |

| Concentration | Increase | Increases | More reactant particles in a given volume lead to more frequent collisions. libretexts.orgsavemyexams.com |

Influence of Catalysis on Reaction Kinetics

Thermodynamic Analysis of this compound Transformations

Thermodynamics is concerned with the energy changes that accompany chemical reactions, determining their spontaneity and equilibrium position. The key parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy (ΔH): The change in enthalpy represents the heat absorbed or released during a reaction at constant pressure.

An exothermic reaction releases heat into the surroundings and has a negative ΔH . Combustion reactions are classic examples of highly exothermic processes.

An endothermic reaction absorbs heat from the surroundings and has a positive ΔH .

For this compound, a combustion reaction would be strongly exothermic. Other transformations, like its formation or enzymatic hydrolysis, would have specific enthalpy changes that can be determined calorimetrically. acs.orgresearchgate.net

Entropy (ΔS): The change in entropy measures the change in disorder or randomness of a system.

A positive ΔS indicates an increase in disorder. This typically occurs in reactions where the number of moles of gas increases, or when a solid or liquid is converted to a gas. youtube.com

A negative ΔS indicates a decrease in disorder, or an increase in order.

A reaction involving the decomposition of this compound into multiple gaseous products, for example, would result in a significant increase in entropy. In many biological redox reactions, there is a compensation phenomenon between enthalpy and entropy, where changes in one are offset by changes in the other. nih.gov

The Gibbs free energy change (ΔG) combines enthalpy and entropy to provide a single value that predicts the spontaneity of a reaction at constant temperature and pressure. libretexts.org The relationship is given by the equation:

ΔG = ΔH - TΔS

where T is the absolute temperature in Kelvin. The sign of ΔG indicates whether a reaction is feasible:

ΔG < 0: The reaction is spontaneous (exergonic) in the forward direction and can proceed without external energy input. libretexts.org

ΔG > 0: The reaction is non-spontaneous (endergonic) in the forward direction and requires an input of energy to occur. The reverse reaction is spontaneous. libretexts.org

ΔG = 0: The system is at equilibrium, and there is no net change in the concentrations of reactants and products. libretexts.org

The standard Gibbs free energy of a reaction (ΔG°) can be calculated from the standard Gibbs free energies of formation (ΔGf°) of the products and reactants. libretexts.org For propionate oxidation under anaerobic conditions, a key reaction in some biological systems, the standard Gibbs free energy change is positive (+76.1 kJ/mol), indicating it is not spontaneous under standard conditions. researchgate.net However, in syntrophic (mutually dependent) cultures, the reaction proceeds because hydrogen-consuming partner organisms keep the product concentrations extremely low, making the actual ΔG negative and driving the reaction forward. researchgate.netnih.gov This demonstrates that the feasibility of a reaction involving a propionate moiety depends heavily on the specific reaction conditions.

Table 3: Thermodynamic Parameters and Reaction Spontaneity This interactive table explains the significance of thermodynamic values.

| Parameter | Symbol | Significance | Spontaneous Reaction Condition |

|---|---|---|---|

| Enthalpy Change | ΔH | Heat released (negative) or absorbed (positive) by the reaction. | Typically favored by ΔH < 0 (exothermic). |

| Entropy Change | ΔS | Change in disorder. Increase (positive) or decrease (negative) in randomness. | Typically favored by ΔS > 0 (increased disorder). |

Enthalpy and Entropy Changes in Reactions

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling serves as a powerful tool in modern chemistry for elucidating the intricate details of reaction mechanisms, including those involving esters like this compound. While specific, in-depth computational studies on the reaction kinetics and thermodynamics exclusively for this compound are not widely available in public literature, this section outlines the established theoretical methodologies used to investigate such compounds. These computational techniques allow chemists to map out potential reaction pathways and visualize the corresponding energy landscapes, providing profound insights into reaction feasibility, rates, and selectivity. ethz.chroyalsocietypublishing.org

At its core, the computational modeling of a chemical reaction involves calculating the potential energy surface (PES) for the interacting molecules. stackexchange.combyu.edu The PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric positions of its constituent atoms. Key features on this landscape—such as local minima corresponding to reactants, products, and intermediates, and saddle points corresponding to transition states—are located and characterized. byu.edutandfonline.com

Key Computational Methods:

Density Functional Theory (DFT): This is one of the most widely used quantum mechanical methods for investigating the electronic structure of molecules. numberanalytics.commdpi.com DFT is employed to calculate the energies of different molecular arrangements (reactants, transition states, products) and to optimize their geometries. stackexchange.comaip.org The accuracy of DFT calculations is a balance between computational cost and the choice of the functional and basis set. mdpi.comresearchgate.net For a reaction involving this compound, DFT could be used to model processes like its formation (esterification) or its hydrolysis, providing the energetic details of each step.

Transition State Theory (TST): Once the energy of the reactants and the transition state are calculated, Transition State Theory can be used to estimate the rate constant of a reaction. fiveable.me The theory is based on the energy difference between the reactants and the transition state, often referred to as the activation energy barrier. fiveable.me Quantum chemical calculations provide the necessary energetic information to apply TST. fiveable.me

Intrinsic Reaction Coordinate (IRC) Calculations: After locating a transition state, IRC calculations are performed to confirm that the identified transition state structure indeed connects the desired reactants and products on the potential energy surface. fiveable.me This ensures the calculated pathway is a valid route for the reaction.

Modeling Reaction Pathways and Energy Landscapes:

The investigation of a reaction mechanism, for instance, the hydrolysis of this compound, would computationally proceed as follows:

The geometries and energies of the reactants (this compound and water) are calculated and optimized.

Potential transition state structures for the reaction steps (e.g., nucleophilic attack of water on the carbonyl carbon) are proposed and located using specialized algorithms. rsc.org

The located transition states are confirmed by frequency calculations (a valid transition state has exactly one imaginary frequency) and IRC calculations. fiveable.me

The geometries and energies of any intermediates and the final products (Cyclotene and propionic acid) are calculated.

Illustrative Data from Computational Modeling:

While specific research data for this compound is not available, the tables below illustrate the typical outputs of a computational study on a hypothetical ester hydrolysis reaction. These tables provide examples of the kind of detailed findings that such research would yield.

Table 1: Calculated Thermodynamic Properties for a Hypothetical Ester Hydrolysis Reaction

| Parameter | Reactants | Products | Overall Change |

| Enthalpy (kcal/mol) | -150.5 | -155.8 | -5.3 |

| Gibbs Free Energy (kcal/mol) | -120.2 | -128.9 | -8.7 |

| Entropy (cal/mol·K) | 85.1 | 92.4 | +7.3 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Calculated Activation Energies for a Hypothetical Two-Step Ester Hydrolysis

This table presents the calculated activation energies (Ea) for the elementary steps in a hypothetical hydrolysis mechanism, which might involve the formation of a tetrahedral intermediate.

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) |

| Step 1 | Nucleophilic attack and formation of tetrahedral intermediate | 15.2 |

| Step 2 | Collapse of intermediate and product formation | 8.5 |

Note: Data are hypothetical and for illustrative purposes only.

The insights gained from such computational models are invaluable for understanding reaction mechanisms at a molecular level. umn.edu They can explain experimental observations, predict the effects of substituents or catalysts, and guide the design of new and more efficient chemical processes. ethz.ch

Future Directions and Emerging Research Avenues for Cyclotene Propionate

Novel Applications and Technological Advancements

While traditionally used for its sensory properties, emerging research highlights new and sophisticated applications for cyclotene (B1209433) propionate (B1217596), moving it from a simple additive to a valuable tool in scientific research and advanced synthesis.

One of the most innovative recent applications is its use as a molecular probe in neuroscience. A 2024 study published in Nature Human Behaviour utilized cyclotene propionate to investigate how the human olfactory system processes and perceives scents. cas.cn Researchers exploited the molecule's structure—a composite of methylcyclopentenone and a propionate group—to study how the brain analyzes submolecular features to create a unified smell perception. cas.cn This research opens the door for using this compound in further studies on sensory processing and neural coding. cas.cn

In the realm of synthetic chemistry, this compound is being explored as a versatile building block. A 2022 study demonstrated a streamlined method for synthesizing pyridones, a class of compounds with industrial relevance, from cyclopentenones. chemrxiv.org Notably, the researchers successfully created a novel pyridone derivative from this compound, showcasing its potential as a starting material for accessing more complex and functionalized molecules. chemrxiv.org

Furthermore, the compound has been identified in the chemical makeup of e-liquid refills for electronic cigarettes. researchgate.net This finding, while highlighting a new area of use, also underscores the need for further toxicological research to understand the potential health implications of inhaling this compound. researchgate.net